3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile
Description
The compound “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” is a heterocyclic organic molecule featuring a benzonitrile core linked via a methylene bridge to a piperidine ring. The piperidine moiety is substituted at the 2-position with a 5-methyl-1,2,4-oxadiazole group. The benzonitrile group enhances polarity and hydrogen-bonding capacity, while the 5-methyl-1,2,4-oxadiazole contributes to lipophilicity and metabolic stability, making the compound a candidate for therapeutic applications .
Properties
IUPAC Name |
3-[[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-18-16(19-21-12)15-7-2-3-8-20(15)11-14-6-4-5-13(9-14)10-17/h4-6,9,15H,2-3,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLPAAIDRMLAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCN2CC3=CC(=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of the 5-Methyl-1,2,4-oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Attachment to Piperidine: The oxadiazole ring is then linked to a piperidine moiety via a nucleophilic substitution reaction.
Formation of the Benzonitrile Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential : The compound is primarily investigated for its potential as a pharmacophore in drug design. Preliminary studies suggest that it may exhibit antimicrobial and antiviral properties. The oxadiazole ring is known for its biological activity, which can lead to the development of new therapeutic agents targeting resistant strains of bacteria and viruses .
Case Studies : Research has shown that derivatives of oxadiazoles possess significant antibacterial and antifungal activities. For instance, compounds similar to 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile have been evaluated for their effectiveness against various microbial strains, demonstrating promising results in inhibiting growth at low concentrations (MIC values) .
Material Science
Novel Material Development : The unique structural features of 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile make it suitable for the development of new materials with specific electronic or optical properties . Its potential applications in organic electronics and photonics are being explored due to its ability to form stable films and its electronic characteristics.
Biological Studies
Biochemical Pathway Exploration : This compound is utilized in studies that investigate the interactions between small molecules and biological targets. Understanding these interactions can provide insights into biochemical pathways and mechanisms of action for various diseases. For example, studies have focused on how similar compounds affect cellular processes and signal transduction pathways .
Synthetic Routes
The synthesis of 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
- Attachment to Piperidine : The oxadiazole is linked to a piperidine moiety via nucleophilic substitution.
- Benzonitrile Core Formation : The final step involves the formation of the benzonitrile core through appropriate coupling reactions.
These synthetic methods can be optimized for higher yields and purity using advanced techniques such as continuous flow reactors and purification methods.
Mechanism of Action
The mechanism of action of 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Oxadiazole Derivatives
Key Observations :
- Core Backbone : The target compound’s benzonitrile core distinguishes it from aniline (polarity) and benzamide (hydrogen-bonding capacity) derivatives. Piperidine introduces conformational flexibility, unlike rigid pyridine in PSN375963 .
- Oxadiazole Substitution : The 5-methyl-1,2,4-oxadiazole group is conserved across analogs, enhancing stability and lipophilicity. However, its position (e.g., direct attachment vs. piperidine linkage) modulates steric and electronic interactions .
- Pharmacophores : Thioether-linked benzamides () prioritize sulfur-based reactivity, while the target compound’s nitrile group may engage in dipole interactions critical for receptor binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight (~290 vs. 161–287 g/mol) and logP (~2.8) suggest enhanced membrane permeability compared to smaller pyridine derivatives but reduced solubility relative to hydrophilic analogs .
- The piperidine moiety may improve blood-brain barrier penetration, a trait absent in aniline-based compounds .
Biological Activity
3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile is a compound of interest due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.
- Chemical Formula: C₁₆H₁₈N₄O
- Molecular Weight: 286.34 g/mol
- CAS Number: 1258640-84-4
- IUPAC Name: 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent research highlights the anticancer potential of oxadiazole derivatives, including those similar to 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile. For instance:
-
Cytotoxicity Studies:
- The compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies showed IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer types .
- A study reported that derivatives with oxadiazole cores exhibited higher cytotoxicity than doxorubicin in certain cancer cell lines .
-
Mechanism of Action:
- Flow cytometry assays indicated that compounds induce apoptosis in cancer cells through the activation of caspase pathways and increased expression of pro-apoptotic proteins like p53 .
- Molecular docking studies revealed strong interactions between the oxadiazole moiety and target proteins involved in cancer progression, suggesting a potential mechanism for its biological activity .
Table 1: Biological Activity Summary
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| U937 | 12.50 | Cell cycle arrest and apoptosis induction |
| A549 | 20.00 | Inhibition of proliferation |
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Oxadiazole Derivatives:
- Clinical Implications:
Q & A
Q. Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100°C) .
- Employ polar aprotic solvents (e.g., DMF) for improved nucleophilic substitution efficiency .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 minutes) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]⁺ expected at m/z 325.16) .
Advanced: How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
Contradictions often arise from:
Q. Resolution Strategies :
Dose-Response Curves : Calculate IC₅₀ values under standardized conditions .
Structural Analog Comparison : Test derivatives lacking the oxadiazole or benzonitrile group to isolate pharmacophore contributions .
SPR/BLI Binding Assays : Quantify direct target engagement (e.g., OGA inhibition for Alzheimer’s models) .
Advanced: What methodologies optimize synthetic yield while minimizing impurities?
Methodological Answer:
Table 1 : Key Reaction Parameters for Yield Optimization
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Oxadiazole formation | Microwave, 100°C, 30 min, POCl₃ | 85% → 92% |
| Piperidine alkylation | DMF, K₂CO₃, 60°C, 12 h | 70% → 88% |
| Final purification | Prep-HPLC (ACN/H₂O, 0.1% TFA) | Purity >98% |
Q. Impurity Control :
- Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .
- Monitor by TLC (silica, ethyl acetate/hexane 3:7) for intermediate checks .
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
Stability Profile :
- pH Sensitivity : Degrades rapidly at pH <4 (hydrolysis of oxadiazole) but stable at pH 7.4 (simulated physiological conditions) .
- Thermal Stability : Decomposes above 150°C (TGA data).
Q. Testing Protocol :
Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
Forced Degradation : Expose to 0.1N HCl/NaOH and UV light (ICH Q1A guidelines) .
Advanced: What in vivo models validate target engagement for neurological applications?
Methodological Answer:
For Alzheimer’s research (e.g., OGA inhibition):
PET Imaging : Use [¹⁸F]-labeled analogs (e.g., LY3372689) to quantify brain penetration and target occupancy .
Transgenic Mouse Models : Assess cognitive improvement (Morris water maze) and tau pathology reduction post-dosing .
Microdialysis : Measure synaptic O-GlcNAc levels in cerebrospinal fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
